![molecular formula C4H8Cl2N4O B3019883 2,4-Diaminopyrimidin-5-ol dihydrochloride CAS No. 141124-58-5](/img/structure/B3019883.png)
2,4-Diaminopyrimidin-5-ol dihydrochloride
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Overview
Description
2,4-Diaminopyrimidin-5-ol dihydrochloride is a chemical compound with the molecular formula C4H8Cl2N4O . It is also known by its IUPAC name 4,5-diaminopyrimidin-2-ol dihydrochloride .
Synthesis Analysis
The synthesis of 2,4-Diaminopyrimidin-5-ol dihydrochloride and similar compounds has been a subject of research. For instance, a series of racemic 2,4-diaminopyrimidine-based drug candidates were synthesized and evaluated against Bacillus anthracis . The structures of these compounds comprised a 2,4-diaminopyrimidine ring, a 3,4-dimethoxybenzyl ring, and an N-acryloyl-substituted 1,2-dihydrophthalazine ring .Molecular Structure Analysis
The linear formula of 2,4-Diaminopyrimidin-5-ol dihydrochloride is C4H8Cl2N4O . The molecular weight is 199.04 . The structure of the compound includes a 2,4-diaminopyrimidine ring .Physical And Chemical Properties Analysis
2,4-Diaminopyrimidin-5-ol dihydrochloride is a solid compound . It is stored at room temperature in an inert atmosphere .Scientific Research Applications
Chemical Synthesis
“2,4-Diaminopyrimidin-5-ol dihydrochloride” is a chemical compound with the molecular formula C4H8Cl2N4O . It is used in the synthesis of various other chemical compounds. The compound is solid at room temperature and is stored in an inert atmosphere .
Biological Evaluation
The compound has been used in the synthesis and biological evaluation of 2,4-diaminopyrimidine-based antifolate drugs against Bacillus anthracis . Bacillus anthracis is one of the most fatal pathogens to humans and has become a major concern due to its potential use as a bioterrorism weapon .
Antibiotic Resistance Research
Research involving “2,4-Diaminopyrimidin-5-ol dihydrochloride” is crucial in the field of antibiotic resistance. The growing problem of antibiotic resistance is prominent in medical reports and the scientific literature . New drugs are essential to address these resistant strains, particularly in situations requiring urgent treatment without knowledge of the resistance profile .
Dihydrofolate Reductase (DHFR) Inhibitor
The compound has been used in the development of dihydrofolate reductase (DHFR) inhibitors . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway and is a target for antimicrobial and anticancer drugs .
Heck Reaction
The compound has been used in the Heck reaction, a type of chemical reaction used to couple aryl halides and alkenes . This reaction is widely used in organic chemistry for the synthesis of various organic compounds .
Antifolate Drugs
“2,4-Diaminopyrimidin-5-ol dihydrochloride” is used in the synthesis of antifolate drugs . Antifolates are a type of antimetabolite drugs that inhibit the function of folic acid in the body. They are used in the treatment of cancer and in some types of chemotherapy .
Safety and Hazards
Future Directions
The development of new agents to treat more resilient strains of bacteria is a critical need due to the innate ability of bacteria to develop resistance to available antibiotics . As such, 2,4-Diaminopyrimidin-5-ol dihydrochloride and similar compounds may have potential in future drug development, particularly in the context of antibiotic resistance .
Mechanism of Action
Target of Action
It belongs to the class of diaminopyrimidines , which are known to target dihydrofolate reductase, an enzyme involved in the synthesis of tetrahydrofolate, a co-factor in the synthesis of nucleic acids .
Mode of Action
Diaminopyrimidines, in general, are known to inhibit dihydrofolate reductase, thereby preventing the synthesis of tetrahydrofolate and subsequently inhibiting the synthesis of nucleic acids .
Biochemical Pathways
As a diaminopyrimidine, it is likely to affect the folate pathway by inhibiting dihydrofolate reductase . This inhibition can lead to a decrease in the synthesis of nucleic acids, affecting DNA replication and cell division.
Result of Action
As a diaminopyrimidine, its inhibition of dihydrofolate reductase would likely result in a decrease in the synthesis of nucleic acids, affecting dna replication and cell division .
properties
IUPAC Name |
2,4-diaminopyrimidin-5-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O.2ClH/c5-3-2(9)1-7-4(6)8-3;;/h1,9H,(H4,5,6,7,8);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCJNXXYYTWFCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)N)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diaminopyrimidin-5-ol dihydrochloride |
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